molecular formula C13H12F3NO3 B7807062 1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid

1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B7807062
M. Wt: 287.23 g/mol
InChI Key: NDAYWWPZPIGMDX-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a benzoyl ring, which is further connected to a pyrrolidine ring with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)benzoic acid and pyrrolidine-2-carboxylic acid.

  • Reaction Conditions: The reaction involves activating the carboxylic acid group of 3-(trifluoromethyl)benzoic acid, followed by coupling with pyrrolidine-2-carboxylic acid. Common activation methods include using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Process Optimization: Continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).

  • Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

  • Substitution: Nucleophilic substitution reactions can occur, especially on the pyrrolidine ring, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, and H₂O₂ (Hydrogen peroxide) are commonly used oxidizing agents.

  • Reduction: LiAlH₄, NaBH₄ (Sodium borohydride), and catalytic hydrogenation are typical reduction methods.

  • Substitution: Nucleophiles like NH₃ (Ammonia) and various alkyl halides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Substituted pyrrolidines and benzoyl derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.

  • Industry: The compound is utilized in the manufacture of specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.

Mechanism of Action

The mechanism by which 1-(3-(Trifluoromethyl)benzoyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

  • Pathways: The compound may influence pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

  • Trifluoromethylbenzoic Acid Derivatives: Compounds with similar structures but different substituents on the benzene ring.

  • Pyrrolidine-2-carboxylic Acid Derivatives: Compounds with variations in the pyrrolidine ring or different functional groups attached.

  • Fluorinated Compounds: Other fluorinated compounds with varying degrees of fluorination and different functional groups.

Uniqueness:

  • Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound's chemical stability and biological activity.

  • Pyrrolidine Ring: The pyrrolidine ring provides a unique scaffold that can interact with biological targets in a specific manner.

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Properties

IUPAC Name

1-[3-(trifluoromethyl)benzoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)9-4-1-3-8(7-9)11(18)17-6-2-5-10(17)12(19)20/h1,3-4,7,10H,2,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAYWWPZPIGMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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